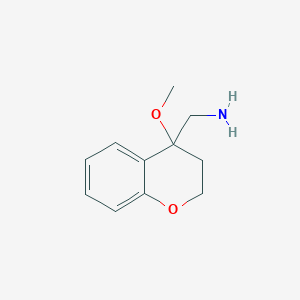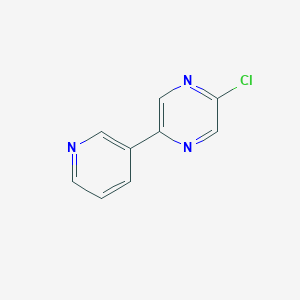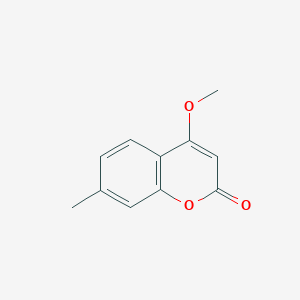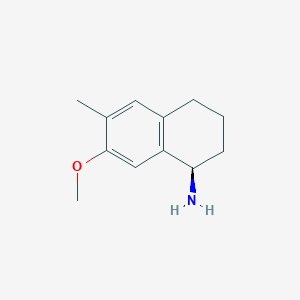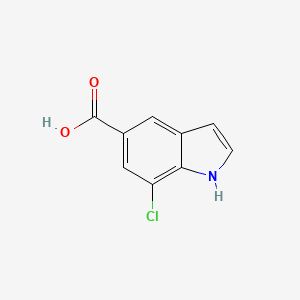
7-Chloro-1H-indole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-1H-indole-5-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . The compound this compound features a chlorine atom at the 7th position and a carboxylic acid group at the 5th position on the indole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1H-indole-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the chlorination of indole-5-carboxylic acid using reagents such as thionyl chloride or phosphorus pentachloride . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-1H-indole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in the synthesis of complex organic molecules and pharmaceuticals .
Scientific Research Applications
7-Chloro-1H-indole-5-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It is a key intermediate in the development of drugs targeting various diseases, including cancer and infectious diseases.
Industry: The compound is utilized in the production of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 7-Chloro-1H-indole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine atom and carboxylic acid group play crucial roles in binding to these targets, modulating their activity and leading to desired biological effects. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with its targets .
Comparison with Similar Compounds
Similar Compounds
Indole-5-carboxylic acid: Lacks the chlorine atom at the 7th position.
7-Chloro-1H-indole-4-carboxylic acid: Chlorine atom at the 7th position but carboxylic acid group at the 4th position.
5-Chloro-1H-indole-3-carboxylic acid: Chlorine atom at the 5th position and carboxylic acid group at the 3rd position
Uniqueness
7-Chloro-1H-indole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the chlorine atom and carboxylic acid group at specific positions on the indole ring enhances its reactivity and potential as a versatile intermediate in organic synthesis and drug development .
Properties
CAS No. |
887591-41-5 |
|---|---|
Molecular Formula |
C9H6ClNO2 |
Molecular Weight |
195.60 g/mol |
IUPAC Name |
7-chloro-1H-indole-5-carboxylic acid |
InChI |
InChI=1S/C9H6ClNO2/c10-7-4-6(9(12)13)3-5-1-2-11-8(5)7/h1-4,11H,(H,12,13) |
InChI Key |
XGPJDPNLYSERAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C(C=C(C=C21)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methyl-1-methylene-1,2-dihydrocyclobuta[c]quinolin-3(4H)-one](/img/structure/B15070114.png)
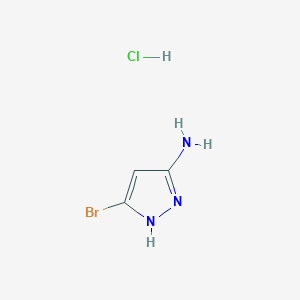
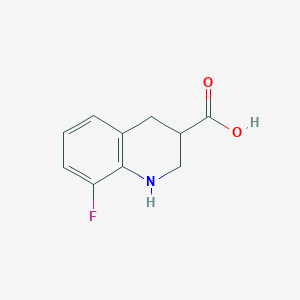


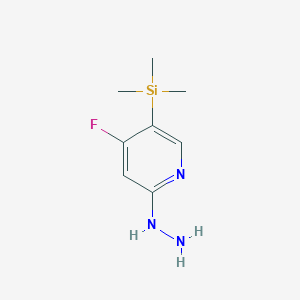


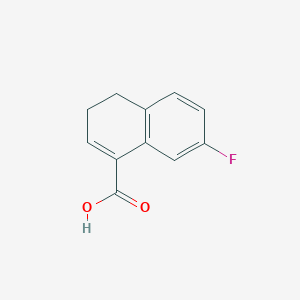
![7-(Hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B15070163.png)
